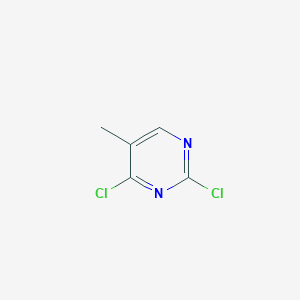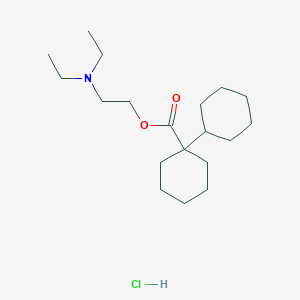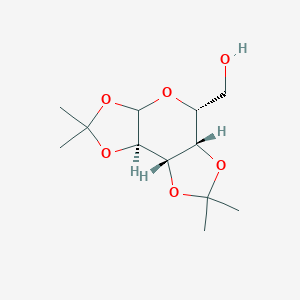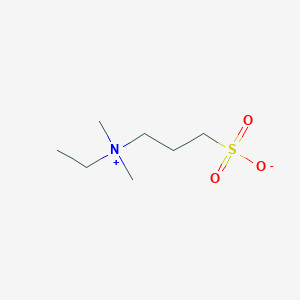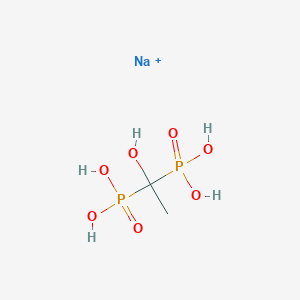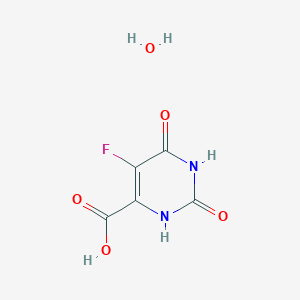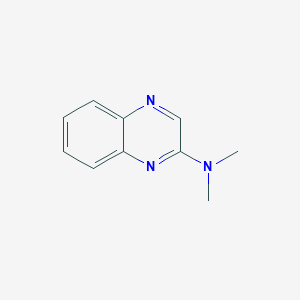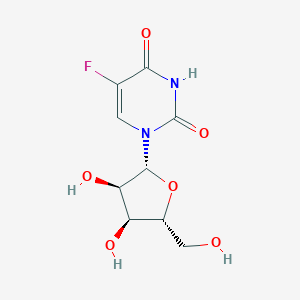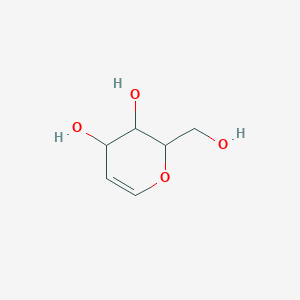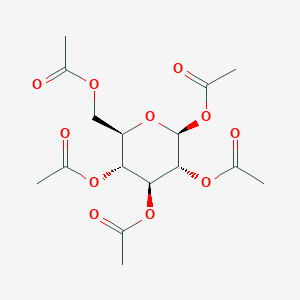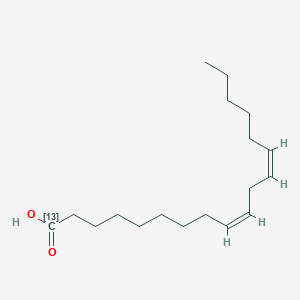
Linoleic Acid-1-13C
Vue d'ensemble
Description
Linoleic Acid-1-13C is a 13C-labeled fatty acid . It is a member of the polyunsaturated fatty acid (PUFA) family and is naturally found in various plant-based oils, nuts, and seeds. Linoleic acid plays a crucial role as a structural component in membrane phospholipids, contributing to the maintenance of membrane fluidity in the transdermal water barrier of the epidermis .
Physical And Chemical Properties Analysis
- Boiling Point : Approximately 230-232°C at 1 mmHg .
- Melting Point : -11°C .
- Density : 0.917 g/mL at 25°C .
Applications De Recherche Scientifique
Cancer Chemoprevention
Linoleic Acid-1-13C has been studied for its potential in cancer chemoprevention . Conjugated linolenic acids (CLN), which are found in certain plant seeds, have been shown to induce apoptosis in certain human cancer cell lines . They can decrease the Bcl-2 protein, increase the expression of peroxisome proliferator-activated receptor (PPAR)-γ, and up-regulate the gene expression of p53 . This suggests that Linoleic Acid-1-13C could be used in the prevention of cancer, particularly colorectal cancer .
Metabolic Studies
Linoleic Acid-1-13C can be used as a probe to study the metabolism of polyunsaturated fatty acids . This is done using 13C nuclear magnetic resonance (NMR), which allows researchers to track the metabolic pathways of these fatty acids .
Nutraceutical Research
The conjugated fatty acids (CFA) in Linoleic Acid-1-13C have been found to have beneficial effects on human health . This makes it a valuable substance in nutraceutical research, where scientists are constantly looking for natural compounds that can improve health and prevent disease .
Biohydrogenation Studies
Linoleic Acid-1-13C can be used in in vitro biohydrogenation studies . This process involves the conversion of unsaturated fatty acids to saturated fatty acids by microbes in the rumen of ruminant animals . Understanding this process is important for improving the nutritional quality of meat and dairy products .
Stable Isotope Labeling
Linoleic Acid-1-13C can be used in stable isotope labeling, a technique used in metabolic research . This involves replacing a non-radioactive isotope with a detectable isotope, in this case, 13C . This allows researchers to track the metabolic fate of the linoleic acid .
Industrial Applications
Due to its properties, Linoleic Acid-1-13C can be used in various industrial applications . For example, it can be used in the production of polymers, coatings, and other materials . Its stable isotope labeling property makes it useful in quality control and process optimization .
Propriétés
IUPAC Name |
(9Z,12Z)-(113C)octadeca-9,12-dienoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h6-7,9-10H,2-5,8,11-17H2,1H3,(H,19,20)/b7-6-,10-9-/i18+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYHQOLUKZRVURQ-LKLZSCEKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\CCCCCCC[13C](=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Linoleic Acid-1-13C | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



